molecular formula C20H19FN2O3S2 B2540422 N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 1226457-85-7

N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide

Cat. No.: B2540422
CAS No.: 1226457-85-7
M. Wt: 418.5
InChI Key: FDMNLSZODOQWIC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a synthetic small molecule that features a thiophene carboxamide core integrated with a sulfonamide moiety, a structural combination of significant interest in modern medicinal chemistry . Compounds within this class have demonstrated substantial potential as inhibitors of carbonic anhydrases , which are ubiquitous metalloenzymes involved in critical physiological processes such as pH regulation, CO2 homeostasis, and electrolyte secretion . Abnormal activity of specific CA isoforms, particularly hCA IX and XII, has been strongly linked to disease conditions like cancer, making them valuable therapeutic targets . The mechanism of action for this class of compounds typically involves the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrase enzymes, thereby inhibiting their catalytic activity . Research on closely related analogs, such as those featuring variations in the N-substituent on the sulfonamide group, has shown potent and selective inhibitory activity against tumor-associated isoforms like hCA XII, with inhibition constants (Ki) in the single-digit nanomolar range . Beyond carbonic anhydrase inhibition, thiophene derivatives incorporating sulfonamide and carboxamide functional groups are frequently investigated for a broad spectrum of pharmacological activities, including potential antiviral, antimicrobial, and anti-cancer applications . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-14-3-9-17(10-4-14)28(25,26)23(2)18-11-12-27-19(18)20(24)22-13-15-5-7-16(21)8-6-15/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNLSZODOQWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore its scientific research applications, focusing on its synthesis, biological properties, and case studies that highlight its relevance in drug discovery.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene derivatives and subsequent modifications to introduce the sulfonamide and carboxamide functionalities. The synthetic pathways often utilize starting materials such as thiophene-2-carboxylic acid, which undergoes reactions with various amines and sulfonyl chlorides to yield the target compound. Advanced techniques such as density functional theory (DFT) calculations are employed to predict the electronic properties and stability of the synthesized derivatives .

Antioxidant Activity

Research indicates that thiophene-2-carboxamide derivatives exhibit significant antioxidant properties. For instance, compounds with amino substituents show enhanced radical scavenging activities, making them potential candidates for developing antioxidant agents .

Antibacterial Properties

This compound has demonstrated antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .

Anticancer Potential

The compound’s structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Studies have shown that related thiophene derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Thiophene derivatives are also being studied for their anti-inflammatory effects. Some compounds in this class have shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Antibacterial Efficacy

In a recent study, various thiophene-2-carboxamide derivatives were evaluated for their antibacterial activity. The results indicated that this compound exhibited potent activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiophene ring significantly influenced antibacterial potency .

Anticancer Activity

A comprehensive investigation into the anticancer properties of thiophene derivatives highlighted that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines. These findings support its potential as a lead compound for further development in cancer therapeutics .

DFT Studies

Recent DFT studies have provided insights into the electronic properties of this compound, revealing a favorable HOMO-LUMO energy gap that suggests good stability and reactivity profiles for biological applications. This computational approach aids in understanding how structural modifications can enhance its biological efficacy .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of the target compound with similar thiophene carboxamide derivatives:

Compound Name Molecular Formula Substituents (Thiophene Position 3) Carboxamide N-Substituent Key References
N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide (Target) C₂₀H₁₉FN₂O₃S₂* Methyl[(4-methylphenyl)sulfonyl]amino 4-Fluorobenzyl
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide C₁₉H₁₆ClNO₃S₂ (4-Chlorobenzyl)sulfonyl 4-Methylphenyl
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ (4-Chlorophenyl)methanesulfonyl 4-Chlorophenyl
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide C₁₉H₁₃Cl₂F₃NO₄S₂ (2,4-Dichlorobenzyl)sulfonyl 4-(Trifluoromethoxy)phenyl

*Calculated based on structural similarity to and .

Key Observations :

  • Sulfonamide Groups: The target compound’s methyl[(4-methylphenyl)sulfonyl]amino group enhances steric bulk compared to simple benzylsulfonyl analogs (e.g., and ). This may influence binding pocket interactions in biological targets .
  • Fluorine vs. Chlorine : The 4-fluorobenzyl group in the target compound offers improved metabolic stability and reduced toxicity compared to chlorinated analogs (e.g., and ), as fluorine’s electronegativity and small size favor pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation of the thiophene core, followed by coupling with fluorobenzylamine. Key steps include:

Sulfonylation : Introduce the methyl[(4-methylphenyl)sulfonyl]amino group using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Carboxamide Formation : React the sulfonylated thiophene intermediate with 4-fluorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent integration. For example, the fluorobenzyl protons appear as a doublet (~7.2–7.4 ppm), while the sulfonyl group’s methyl resonates at ~3.1 ppm .

IR Spectroscopy : Identify key functional groups (e.g., sulfonamide C=O stretch at ~1350–1300 cm1^{-1}, carboxamide N-H bend at ~3300 cm1^{-1}) .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected for C20_{20}H18_{18}FN2_2O3_3S2_2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1^1H NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address:

Solvent Optimization : Compare spectra in DMSO-d6_6 vs. CDCl3_3; DMSO may reveal hidden proton exchanges due to hydrogen bonding .

Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., hindered rotation of the sulfonamide group) .

Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted 4-fluorobenzylamine) to confirm overlap .

Q. What strategies improve reaction yields during the sulfonylation step?

  • Methodological Answer : Yield optimization involves:

Catalyst Screening : Test alternatives to pyridine, such as DMAP (4-dimethylaminopyridine), to enhance sulfonyl group activation .

Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

Stoichiometry Adjustment : Use a 1.2–1.5 molar excess of 4-methylbenzenesulfonyl chloride to ensure complete conversion .

Q. How does the fluorobenzyl moiety influence the compound’s biological activity?

  • Methodological Answer : The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, as demonstrated by:

LogP Measurements : Compare with non-fluorinated analogs; fluorination typically increases logP by ~0.5–1.0 units, improving membrane permeability .

Metabolic Stability Assays : Incubate with liver microsomes; fluorinated analogs show reduced CYP450-mediated oxidation compared to chlorinated derivatives .

Target Binding Studies : Use molecular docking to assess interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .

Q. What crystallographic methods validate the compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive proof:

Crystallization : Grow crystals via slow evaporation of a saturated acetone/water solution .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve sulfonamide and thiophene ring geometry .

Refinement : Apply SHELXL-97 to refine positional parameters, confirming bond angles and torsion angles (e.g., C-S-N-C dihedral angle ~85°) .

Data Contradiction Analysis

Q. Why might fluorescence intensity vary between batches despite identical synthesis protocols?

  • Methodological Answer : Variations arise from trace impurities or solvent residues:

HPLC Purity Check : Use a C18 column (acetonitrile/water gradient) to quantify impurities; >98% purity is required for consistent fluorescence .

Solvent Polarity Effects : Test fluorescence in solvents of varying polarity (e.g., ethanol vs. DMSO); intensity often correlates with solvent dielectric constant .

Metal Contamination : Perform ICP-MS to detect trace metals (e.g., Fe3+^{3+}, Cu2+^{2+}) that quench fluorescence via electron transfer .

Tables for Key Data

Characterization Data Observed Values Reference
1^1H NMR (DMSO-d6_6, 400 MHz)δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)
13^13C NMR (CDCl3_3, 100 MHz)δ 165.2 (C=O), 138.5 (C-F)
HRMS (ESI+)m/z 425.0821 [M+H]+^+ (calc. 425.0824)
Reaction Yield Optimization Conditions Yield (%)
Sulfonylation (DMAP catalyst)0°C, 12 h78
Carboxamide Coupling (EDC/HOBt)RT, 24 h85

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